molecular formula C20H24FN3O B5710670 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide

カタログ番号 B5710670
分子量: 341.4 g/mol
InChIキー: GONVCHIIJOJEGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. FMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.

作用機序

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays an important role in reward and motivation pathways in the brain. By blocking the activity of dopamine at D3 receptors, this compound reduces the reward response to drugs of abuse and may help in the treatment of addiction. This compound also has anxiolytic and antidepressant effects, which may be due to its activity at other receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animals and to reduce the reinforcing effects of drugs of abuse. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, such as norepinephrine and serotonin, which are involved in mood regulation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

One advantage of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is its selectivity for dopamine D3 receptors, which makes it a promising candidate for the treatment of addiction and other neurological disorders. This compound has also been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.

将来の方向性

There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Another area of interest is the investigation of this compound's potential therapeutic effects in humans, particularly in the treatment of addiction and other neurological disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.

合成法

The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide involves the reaction between 4-methylbenzoyl chloride and 2-fluorophenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of this compound obtained through this method is around 70%.

科学的研究の応用

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as schizophrenia and depression. This compound acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders. This compound has also shown promising results in preclinical studies for the treatment of drug addiction.

特性

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-6-8-17(9-7-16)22-20(25)10-11-23-12-14-24(15-13-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONVCHIIJOJEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。